molecular formula C11H21N3O5 B605289 Ald-PEG4-Azide CAS No. 2030118-14-8

Ald-PEG4-Azide

Cat. No.: B605289
CAS No.: 2030118-14-8
M. Wt: 275.31
InChI Key: QOWLQMPHQXRVBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ald-PEG4-Azide typically involves the reaction of a PEG chain with an azide and an aldehyde group. One common method includes the use of azido-functionalized PEG derivatives, which are synthesized through a click reaction between an azide and an alkyne . The reaction conditions are generally mild and can be carried out in aqueous media, making the process efficient and straightforward.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, often involving purification steps such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ald-PEG4-Azide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ald-PEG4-Azide involves its functional groups:

Comparison with Similar Compounds

Uniqueness of Ald-PEG4-Azide: this compound is unique due to its combination of an azide group and an aldehyde group, which allows for versatile conjugation strategies. This dual functionality makes it particularly useful for applications requiring both click chemistry and imine formation .

Properties

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h3H,1-2,4-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWLQMPHQXRVBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCN=[N+]=[N-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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